ascr#5

Description

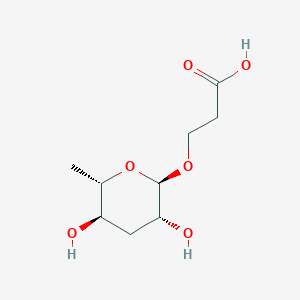

ascaroside C3 is a natural product found in Caenorhabditis elegans with data available.

Structure

3D Structure

Properties

IUPAC Name |

3-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O6/c1-5-6(10)4-7(11)9(15-5)14-3-2-8(12)13/h5-7,9-11H,2-4H2,1H3,(H,12,13)/t5-,6+,7+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYMJVGKZLQYPG-YYWONIAYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(O1)OCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@@H](O1)OCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317806 | |

| Record name | Ascaroside C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086696-26-5 | |

| Record name | Ascaroside C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086696-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascaroside C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Role of Ascaroside #5 (ascr#5) in Caenorhabditis elegans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ascaroside #5 (ascr#5), a chemically conserved small molecule pheromone, plays a pivotal role in regulating various aspects of Caenorhabditis elegans life history, from developmental decisions to complex social behaviors and neuronal repair mechanisms. This technical guide provides an in-depth overview of the core functions of ascr#5, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate further research and potential therapeutic applications.

Core Functions of ascr#5

Ascr#5 is a potent signaling molecule with pleiotropic effects on C. elegans biology:

-

Dauer Larva Formation: Ascr#5 is a key component of the dauer pheromone mixture that induces entry into the stress-resistant dauer larval stage, an alternative developmental pathway adopted under unfavorable environmental conditions such as high population density and limited food. It acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to regulate this developmental decision[1][2]. The potency of ascr#5 in inducing dauer formation is among the highest of all identified ascarosides[3][4].

-

Social Behavior: Beyond its role in development, ascr#5 significantly influences the social behavior of C. elegans. At concentrations relevant for dauer induction, mixtures containing ascr#5 are repulsive to hermaphrodites, contributing to dispersal and avoidance of overcrowded areas[1][5][6]. This response is dependent on the genetic background of the worms, with different wild-type strains exhibiting varying degrees of repulsion.

-

Axon Regeneration: A novel and critical function of ascr#5 is its role in promoting axon regeneration following injury. This discovery highlights a previously unknown link between chemosensory signaling and neuronal repair pathways in C. elegans. Ascr#5 signaling has been shown to be essential for the regenerative potential of severed axons, acting through a distinct G-protein coupled receptor pathway[2][7].

Quantitative Data on ascr#5 Function

The following tables summarize the quantitative data available on the effects of ascr#5 in various biological assays.

| Function | Assay | Strain | ascr#5 Concentration | Observed Effect | Reference |

| Dauer Formation | Dauer Induction Assay | N2 (wild-type) | 2 µM | Significant increase in dauer formation | [8] |

| Dose-Response Analysis | JU346 | 0.1 - 10 µM | Dose-dependent increase in dauer formation | [8] | |

| Social Behavior | Repulsion Assay | N2 (solitary) | Mixture with ascr#2 & #3 | Strong repulsion | [5] |

| Repulsion Assay | CB4856 (social) | Mixture with ascr#2 & #3 | Repulsion | ||

| Axon Regeneration | Axon Regrowth Assay | Wild-type | Not specified | Promotes axon regeneration | [2][7] |

| Axon Regrowth Assay | srg-36 srg-37 double mutant | Not specified | Decreased axon regeneration ability | [7] |

Signaling Pathways Involving ascr#5

Ascr#5 exerts its effects through specific signaling cascades, primarily initiated by its binding to G protein-coupled receptors (GPCRs).

Dauer Formation Signaling Pathway

In the context of dauer formation, ascr#5 is primarily sensed by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI chemosensory neurons[3][9][10]. This interaction initiates a signaling cascade that ultimately downregulates the expression of the TGF-β ligand DAF-7. Reduced DAF-7 signaling leads to the activation of the downstream nuclear hormone receptor DAF-12, which in turn orchestrates the genetic program for entry into the dauer stage.

Axon Regeneration Signaling Pathway

The role of ascr#5 in axon regeneration is mediated by the same GPCRs, SRG-36 and SRG-37, but in this case, they are thought to function in the injured motor neurons themselves[7]. The downstream signaling cascade involves the Gqα protein EGL-30, which in turn activates a conserved pathway leading to axon regrowth. This highlights the remarkable ability of a single ligand-receptor pair to elicit distinct biological outcomes in different cellular contexts.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Dauer Formation Assay

This assay is used to quantify the dauer-inducing activity of ascr#5.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized L1-stage C. elegans

-

Ascr#5 stock solution (in ethanol or water)

-

M9 buffer

Procedure:

-

Prepare Assay Plates: To 6 cm NGM plates, add a 200 µL lawn of OP50 bacteria and allow it to dry.

-

Prepare Ascr#5 Dilutions: Prepare serial dilutions of ascr#5 from the stock solution. The final concentrations to be tested typically range from nanomolar to micromolar.

-

Apply Ascr#5: Pipette the desired volume of ascr#5 solution onto the center of the bacterial lawn. Use the solvent alone as a negative control. Allow the plates to dry completely.

-

Add Worms: Synchronize worms to the L1 stage. Transfer approximately 100-200 L1 worms in a small volume of M9 buffer to the center of each assay plate.

-

Incubation: Incubate the plates at 25°C for 48-72 hours.

-

Quantify Dauer Larvae: After the incubation period, count the number of dauer larvae and the total number of worms on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and their resistance to 1% SDS treatment.

-

Data Analysis: Calculate the percentage of dauer larvae for each ascr#5 concentration. Plot the percentage of dauer formation as a function of ascr#5 concentration to generate a dose-response curve.

Ascaroside Extraction and Quantification

This protocol describes the extraction of ascarosides from C. elegans liquid culture for analysis by mass spectrometry.

Materials:

-

Large-scale liquid culture of C. elegans

-

S-medium

-

E. coli HB101

-

Centrifuge

-

Ethanol (95%)

-

Solid Phase Extraction (SPE) columns (e.g., C18)

-

Methanol

-

Acetonitrile

-

Water (HPLC-grade)

-

Formic acid

-

LC-MS system

Procedure:

-

Worm Culture: Grow a large, mixed-stage population of C. elegans in liquid S-medium with E. coli HB101 as a food source.

-

Harvest Supernatant: Pellet the worms by centrifugation and collect the supernatant, which contains the secreted ascarosides.

-

Ethanol Extraction: Add an equal volume of 95% ethanol to the supernatant to precipitate proteins and other macromolecules. Centrifuge to remove the precipitate.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE column with methanol followed by water.

-

Load the ethanol-extracted supernatant onto the column.

-

Wash the column with water to remove salts and other polar compounds.

-

Elute the ascarosides with methanol or acetonitrile.

-

-

Sample Preparation for LC-MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

LC-MS Analysis: Inject the sample into an LC-MS system for separation and detection. Ascarosides are typically analyzed in positive ion mode. Quantification is achieved by comparing the peak areas of the endogenous ascarosides to those of known concentrations of synthetic standards.

Axon Regeneration Assay

This assay is used to assess the effect of ascr#5 on axon regrowth after laser axotomy.

Materials:

-

C. elegans strain expressing a fluorescent marker in the neurons of interest (e.g., mechanosensory neurons).

-

Agarose pads (2-5%) on microscope slides.

-

Levamisole or other anesthetic.

-

Femtosecond laser system mounted on a microscope.

-

Fluorescence microscope with a camera.

-

Image analysis software.

Procedure:

-

Mount Worms: Anesthetize young adult worms and mount them on agarose pads.

-

Laser Axotomy: Identify the axon of interest using fluorescence microscopy. Use a femtosecond laser to sever the axon at a defined position.

-

Recovery and Treatment: Recover the worms to an NGM plate. For ascr#5 treatment, the worms can be placed on plates containing the desired concentration of the compound.

-

Imaging: At specific time points after axotomy (e.g., 24, 48 hours), re-mount the worms and acquire fluorescent images of the severed axon.

-

Quantify Regeneration: Measure the length of the regrown axon from the point of transection. Other parameters such as the formation of a growth cone and the number of branches can also be quantified.

-

Data Analysis: Compare the extent of axon regeneration in ascr#5-treated worms to control worms. Statistical analysis is performed to determine the significance of any observed differences.

Conclusion

Ascr#5 is a remarkably versatile signaling molecule in C. elegans, influencing key aspects of its life from developmental plasticity to social interactions and neuronal resilience. The detailed understanding of its functions and the underlying signaling pathways, facilitated by the experimental approaches outlined in this guide, opens up new avenues for research into the chemical ecology of nematodes and provides a potential framework for the development of novel anthelmintics or therapeutic agents that target conserved signaling pathways. The continued investigation into the multifaceted roles of ascr#5 promises to yield further insights into the intricate chemical language that governs the lives of these model organisms.

References

- 1. Ascaroside pheromone quantification [bio-protocol.org]

- 2. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Handbook - Dauer - Diapause [wormatlas.org]

- 5. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Working with dauer larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ascr#5 as a Nematode Dauer Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans utilizes a sophisticated chemical language to navigate its environment and regulate its development. Central to this communication are ascarosides, a family of small molecules that function as pheromones. Among these, ascaroside #5 (ascr#5) has emerged as a particularly potent component of the dauer pheromone, a chemical signal that induces entry into a developmentally arrested and stress-resistant larval stage known as the dauer. This technical guide provides an in-depth examination of ascr#5, detailing its chemical nature, its role in dauer formation, its signaling pathway, biosynthesis, and the experimental methodologies used to study its function. This document is intended to serve as a comprehensive resource for researchers in nematology, chemical biology, and drug development seeking to understand and manipulate this critical signaling pathway.

Introduction to ascr#5

Ascarosides are a class of glycolipids built upon the dideoxysugar ascarylose, which is attached to a fatty acid-like side chain. Variations in the length and modification of this side chain give rise to a diverse library of signaling molecules. Ascr#5, also known as C3, is characterized by a short, three-carbon side chain. While many ascarosides contribute to the dauer-inducing pheromone blend, ascr#5 is distinguished by its high potency, particularly at lower temperatures.[1][2]

Beyond its role in dauer formation, ascr#5 is also involved in other biological processes, including the regulation of axon regeneration.[3] Its multifaceted activity underscores the importance of understanding its molecular mechanisms of action.

Quantitative Analysis of ascr#5 Activity in Dauer Formation

The decision to enter the dauer stage is concentration-dependent. Ascr#5 exhibits a dose-dependent effect on dauer induction and, critically, acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to potentiate the dauer-inducing signal. This synergy allows for a complex and nuanced response to population density and environmental conditions.

Below is a summary of the quantitative data on the activity of ascr#5 and its synergy with other ascarosides in inducing dauer formation in wild-type C. elegans.

| Ascaroside(s) | Temperature (°C) | EC50 (nM) for Dauer Formation | Observations | Reference |

| ascr#5 (C3) | 25 | 240 | Potent activity. | [1] |

| ascr#5 (C3) | 20 | 320 | Remains highly potent at lower temperatures. | [1] |

| ascr#2 (C6) | 25 | 110 | More potent than ascr#5 at this temperature. | [1] |

| ascr#2 (C6) | 20 | 510 | Potency decreases significantly at lower temperatures. | [1] |

| ascr#3 (C9) | 25 | 700 | Less potent than ascr#2 and ascr#5 at this temperature. | [1] |

| ascr#3 (C9) | 20 | 3,900 | Potency decreases significantly at lower temperatures. | [1] |

| ascr#5 + ascr#2 + ascr#3 | 25 | Not explicitly stated, but synergistic | A combination of ascarosides is more potent than individual compounds. | [1][4] |

| ascr#5 + ascr#2 + ascr#3 | 20 | Not explicitly stated, but synergistic | Synergy is also observed at lower temperatures. | [1] |

The ascr#5 Signaling Pathway

The perception of ascr#5 is mediated by a specific set of G-protein coupled receptors (GPCRs) expressed in the ASI chemosensory neurons of C. elegans. This initiates a downstream signaling cascade that ultimately leads to the developmental switch to dauer formation.

Receptor Recognition

Ascr#5 is primarily recognized by a heterodimer of the GPCRs SRG-36 and SRG-37.[2][5] These receptors are expressed on the cilia of ASI neurons, positioning them to detect environmental pheromone cues. The specific interaction between ascr#5 and the SRG-36/SRG-37 receptor complex is a critical first step in the signaling pathway.

Downstream Signaling Cascade

Upon binding of ascr#5 to its receptors, a conformational change is induced, leading to the activation of the Gαq protein, EGL-30. Activated EGL-30 then triggers a downstream cascade that ultimately results in the repression of the daf-7 gene, which encodes a TGF-β ligand.[5] Reduced DAF-7 signaling is a key event that promotes entry into the dauer stage.

Figure 1: The ascr#5 signaling pathway in the ASI neuron.

Biosynthesis of ascr#5

The biosynthesis of ascarosides is a complex process that integrates fatty acid metabolism and sugar biochemistry. The fatty acid-like side chains of ascarosides are generated through a pathway of peroxisomal β-oxidation.

A simplified overview of the ascaroside biosynthetic pathway is as follows:

-

Chain Shortening: Long-chain fatty acids are shortened in the peroxisome through successive rounds of β-oxidation. Key enzymes in this process include the acyl-CoA oxidase ACOX-1, the enoyl-CoA hydratase MAOC-1, the 3-hydroxyacyl-CoA dehydrogenase DHS-28, and the 3-ketoacyl-CoA thiolase DAF-22.

-

Ascarylose Attachment: The resulting short-chain fatty acid is then conjugated to the dideoxysugar ascarylose.

The production of ascr#5, with its three-carbon side chain, is a direct result of this β-oxidation pathway.

Figure 2: Simplified overview of ascaroside biosynthesis.

Experimental Protocols

Dauer Formation Assay

This protocol is a standard method for quantifying the dauer-inducing activity of ascarosides.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized L1-stage C. elegans (wild-type N2)

-

Synthetic ascr#5 (and other ascarosides for synergy assays) dissolved in ethanol

-

M9 buffer

-

Incubator at 20°C and 25°C

Procedure:

-

Prepare Assay Plates:

-

To molten NGM agar, add the desired concentration of ascr#5 (and other ascarosides). The final ethanol concentration should not exceed 0.1%.

-

Pour the plates and allow them to solidify.

-

Seed the plates with a small lawn of E. coli OP50 and allow the bacteria to grow overnight.

-

-

Synchronize Worms:

-

Obtain a synchronized population of L1 larvae by bleaching gravid adults and allowing the eggs to hatch in M9 buffer overnight without food.

-

-

Set up the Assay:

-

Pipette approximately 100-200 synchronized L1 larvae onto each assay plate.

-

Include control plates with ethanol only.

-

-

Incubation:

-

Incubate the plates at the desired temperature (e.g., 20°C or 25°C) for 3-4 days.

-

-

Scoring:

-

Count the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

-

Calculate the percentage of dauer formation for each condition.

-

Figure 3: Workflow for a quantitative dauer formation assay.

Receptor-Ligand Binding Assay (Representative Protocol)

Prerequisites:

-

Heterologous expression and purification of the SRG-36/SRG-37 receptor complex. This would likely involve expressing the receptors in a system such as insect cells (e.g., Sf9) or yeast, followed by solubilization and purification.

-

A radiolabeled or fluorescently labeled analog of ascr#5, or a known ligand for the receptor complex.

Materials:

-

Purified SRG-36/SRG-37 receptor complex

-

Labeled ligand

-

Unlabeled ascr#5

-

Binding buffer (e.g., Tris-HCl, MgCl2, BSA)

-

Filtration apparatus (e.g., 96-well filter plates)

Procedure:

-

Incubation:

-

In a 96-well plate, combine the purified receptor, the labeled ligand at a fixed concentration, and varying concentrations of unlabeled ascr#5.

-

Include controls with no unlabeled ligand (total binding) and with a large excess of unlabeled ligand (non-specific binding).

-

Incubate at room temperature for a sufficient time to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through the filter plate to separate the receptor-bound ligand from the free ligand.

-

Wash the filters with ice-cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

Quantify the amount of labeled ligand retained on the filters (e.g., by scintillation counting for a radiolabeled ligand or fluorescence measurement).

-

-

Data Analysis:

-

Plot the amount of bound labeled ligand as a function of the concentration of unlabeled ascr#5.

-

Fit the data to a competitive binding curve to determine the IC50 of ascr#5, from which the binding affinity (Ki) can be calculated.

-

Implications for Drug Development

The ascr#5 signaling pathway represents a potential target for the development of novel anthelmintics. Disrupting the perception of dauer pheromone could interfere with the nematode life cycle, particularly under conditions of stress. Small molecule agonists or antagonists of the SRG-36/SRG-37 receptors could be developed to manipulate dauer formation and potentially control parasitic nematode populations. The detailed understanding of this pathway, from the ligand to the downstream signaling events, provides a solid foundation for structure-based drug design and high-throughput screening campaigns.

Conclusion

Ascr#5 is a key player in the chemical communication system of C. elegans, acting as a potent and synergistic component of the dauer pheromone. Its specific perception by the SRG-36/SRG-37 receptor complex in ASI neurons initiates a well-defined signaling cascade that governs a critical developmental decision. The methodologies outlined in this guide provide a framework for the continued investigation of this fascinating signaling molecule and its pathway, with potential applications in both fundamental research and the development of new strategies to combat nematode parasites.

References

- 1. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wormatlas.org [wormatlas.org]

- 3. Formation and function of dauer ascarosides in the nematodes Caenorhabditis briggsae and Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Handbook - Dauer - Diapause [wormatlas.org]

An In-depth Technical Guide to ascr#5: Chemical Structure, Properties, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascaroside #5 (ascr#5), also known as ascaroside C3, is a small molecule pheromone belonging to the ascaroside family of signaling molecules.[1] Primarily studied in the nematode Caenorhabditis elegans, ascr#5 plays a pivotal role in regulating key developmental and behavioral processes, most notably the entry into the stress-resistant dauer diapause.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by ascr#5, intended for researchers and professionals in the fields of biology, chemistry, and pharmacology.

Chemical Structure and Properties

ascr#5 is characterized by a 3,6-dideoxysugar, ascarylose, linked to a short-chain fatty acid-like side chain.[1] This structure is crucial for its biological activity and receptor recognition.

| Property | Value | Reference |

| Molecular Formula | C9H16O6 | [3][4] |

| Molecular Weight | 220.22 g/mol | [3][4] |

| IUPAC Name | 3-[(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl]oxypropanoic acid | [1] |

| CAS Number | 1086696-26-5 | [1] |

| Synonyms | Ascaroside C3, asc-ωC3 | [4][5] |

Biological Activity and Signaling Pathways

ascr#5 exerts its biological effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of chemosensory neurons in C. elegans. Its signaling activity is multifaceted, influencing developmental decisions and neuronal processes.

Dauer Larva Formation

One of the most well-characterized roles of ascr#5 is its involvement in inducing the dauer larval stage, a developmentally arrested and highly resilient state that allows the nematode to survive harsh environmental conditions.[2] ascr#5 acts synergistically with other ascarosides, such as ascr#2 and ascr#3, to promote this developmental switch.[2] While specific EC50 values for ascr#5 alone are not extensively reported, its potent synergistic activity is a key feature.

The signaling cascade for dauer formation initiated by ascr#5 involves the following key steps:

-

Receptor Binding: ascr#5 is primarily recognized by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI (amphid sensory neuron I) chemosensory neurons.

-

G-protein Activation: Upon ligand binding, SRG-36/SRG-37 activate a downstream Gqα protein homolog, EGL-30.

-

Modulation of Downstream Pathways: The activation of this G-protein cascade ultimately leads to the repression of the transforming growth factor-beta (TGF-β) signaling pathway, specifically by downregulating the expression of the daf-7 gene.[6] This, in concert with the insulin/IGF-1 signaling pathway, promotes the developmental switch to the dauer larva.

Axon Regeneration

Recent studies have unveiled a novel role for ascr#5 in promoting axon regeneration following injury. This process is also mediated by the SRG-36/SRG-37 receptors and the Gqα protein EGL-30. The activation of this pathway in neurons enhances their ability to regrow damaged axons, highlighting a potential therapeutic avenue for nerve repair.

Experimental Protocols

Quantitative Dauer Formation Assay

This protocol outlines a method for quantifying the dauer-inducing activity of ascr#5.

1. Preparation of Assay Plates:

- Prepare Nematode Growth Medium (NGM) agar plates.

- After autoclaving and cooling the agar to approximately 55°C, add a stock solution of ascr#5 (dissolved in ethanol) to achieve the desired final concentration. Ensure the final ethanol concentration is low (e.g., <0.5%) to avoid toxicity.

- Pour the plates and allow them to solidify.

- Seed the plates with a lawn of E. coli OP50, which serves as a food source.

2. Worm Synchronization:

- Prepare a synchronized population of L1 larvae by bleaching gravid adult hermaphrodites to isolate eggs.

- Allow the eggs to hatch in M9 buffer without food for 24 hours.

3. Dauer Assay:

- Transfer a known number of synchronized L1 larvae (e.g., 100-200) to each ascr#5-containing and control (vehicle only) plate.

- Incubate the plates at a constant temperature (e.g., 25°C).

- After 48-72 hours, score the number of dauer and non-dauer larvae on each plate under a dissecting microscope. Dauer larvae are identifiable by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

4. Data Analysis:

- Calculate the percentage of dauer formation for each concentration of ascr#5.

- Plot the percentage of dauer formation against the log of the ascr#5 concentration to generate a dose-response curve.

prep_plates [label="Prepare NGM Plates\nwith ascr#5", fillcolor="#F1F3F4", fontcolor="#202124"];

sync_worms [label="Synchronize Worms\n(L1 Stage)", fillcolor="#F1F3F4", fontcolor="#202124"];

add_worms [label="Add L1 Larvae\nto Plates", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="Incubate at 25°C", fillcolor="#FBBC05", fontcolor="#202124"];

score [label="Score Dauer vs.\nNon-Dauer Larvae", fillcolor="#34A853", fontcolor="#FFFFFF"];

analyze [label="Analyze Data\n(Dose-Response Curve)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

prep_plates -> add_worms [color="#202124"];

sync_worms -> add_worms [color="#202124"];

add_worms -> incubate [color="#202124"];

incubate -> score [color="#202124"];

score -> analyze [color="#202124"];

}

Gene Expression Analysis by qRT-PCR

This protocol details the steps to measure changes in gene expression (e.g., daf-7) in response to ascr#5 treatment.

1. Worm Treatment:

- Grow a synchronized population of C. elegans to the desired developmental stage (e.g., L1 or L2 larvae).

- Expose the worms to a specific concentration of ascr#5 or a vehicle control in liquid culture or on NGM plates for a defined period.

2. RNA Extraction:

- Harvest the worms and wash them with M9 buffer to remove bacteria.

- Lyse the worms using a method such as freeze-thaw cycles in TRIzol reagent or mechanical disruption with beads.

- Extract total RNA using a standard TRIzol-chloroform protocol or a commercial RNA extraction kit.

- Treat the RNA with DNase I to remove any contaminating genomic DNA.

3. cDNA Synthesis:

- Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

- Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

4. Quantitative Real-Time PCR (qRT-PCR):

- Prepare a reaction mixture containing cDNA, gene-specific primers for the target gene (e.g., daf-7) and a reference gene (e.g., act-1), and a SYBR Green-based qPCR master mix.

- Perform the qRT-PCR reaction in a real-time PCR cycler.

- Analyze the amplification data to determine the cycle threshold (Ct) values.

5. Data Analysis:

- Calculate the relative change in gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Conclusion

ascr#5 is a crucial signaling molecule in C. elegans, with well-defined roles in dauer formation and emerging functions in neuronal regeneration. Its specific interaction with the SRG-36/SRG-37 receptors and activation of downstream Gqα signaling underscore its importance in translating environmental cues into physiological responses. The detailed protocols provided in this guide offer a framework for further investigation into the biological activities and therapeutic potential of ascr#5 and its associated signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Axon regeneration mechanisms: insights from C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. A Forward Genetic Screen for Molecules Involved in Pheromone-Induced Dauer Formation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional Response to a Dauer-Inducing Ascaroside Cocktail in Late L1 in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of ascr#5: A Key ω-Functionalized Ascaroside in Nematodes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthesis of ascr#5 (asc-ωC3), a crucial signaling molecule in nematodes such as Caenorhabditis elegans. Ascarosides are a family of glycolipids, derived from the dideoxysugar ascarylose, that regulate multiple aspects of nematode life history, including developmental timing, behavior, and social signaling. Ascr#5 is a notable component of the dauer pheromone mixture, which induces entry into a stress-resistant larval stage. Its unique ω-functionalized side chain distinguishes its biosynthesis from the more common (ω-1)-functionalized ascarosides and is critically dependent on the peroxisomal β-oxidation pathway.

Core Biosynthesis Pathway of ascr#5

The biosynthesis of ascarosides is a modular process, integrating components from carbohydrate metabolism (ascarylose sugar), amino acid catabolism (for further modifications, though not on ascr#5 itself), and fatty acid metabolism. The fatty-acid derived side chain of ascr#5 is generated through a multi-step process that begins with very long-chain fatty acids (VLCFAs) and culminates in the peroxisome.

The proposed pathway can be divided into three main stages:

-

VLCFA Functionalization and Ascarylose Attachment (Pre-Peroxisomal): The process is believed to start with a VLCFA, which undergoes ω-oxygenation. This step is catalyzed by a putative cytochrome P450 (CYP) enzyme, although the specific gene has not yet been identified. Following oxygenation, the ascarylose sugar moiety is attached to the ω-hydroxyl group of the fatty acid, a reaction likely catalyzed by a glycosyltransferase (GT). This creates a very long-chain ascaroside precursor. The observation that the acox-1 mutation affects ω- and (ω-1)-oxygenated ascarosides differently strongly suggests that this functionalization occurs upstream of peroxisomal β-oxidation[1].

-

Peroxisomal β-Oxidation (Chain Shortening): The very long-chain ascaroside precursor is transported into the peroxisome for iterative chain shortening via the β-oxidation cycle. Each cycle shortens the fatty acid side chain by two carbons and involves four key enzymatic reactions. For the synthesis of ascr#5, this process continues until a 5-carbon ω-ascaroside intermediate (asc-ωC5 or oscr#5) is produced.

-

Final β-Oxidation Cycle to Yield ascr#5: The final and critical step in ascr#5 biosynthesis is the shortening of the asc-ωC5 precursor to the 3-carbon ascr#5. This reaction is catalyzed by the acyl-CoA oxidase ACOX-1. ACOX-1 introduces an α,β-double bond into the asc-ωC5-CoA ester, initiating the final round of β-oxidation[2][3]. Subsequent hydration, dehydrogenation, and thiolytic cleavage are performed by the enzymes MAOC-1, DHS-28, and DAF-22, respectively, to yield ascr#5[1][4]. Genetic knockout of acox-1 completely abolishes the production of ascr#5, leading to the accumulation of its precursor, asc-ωC5, and other longer-chain ω-functionalized ascarosides[1][5].

Below is a diagram illustrating the core biosynthetic pathway.

Data Presentation: Metabolite Levels in Wild-Type vs. acox-1 Mutant

The essential role of ACOX-1 in ascr#5 biosynthesis is demonstrated by comparative metabolomic analysis of wild-type (N2) C. elegans and acox-1(ok2257) loss-of-function mutants. The following table summarizes the qualitative and relative quantitative changes observed in key ω-functionalized ascarosides.

| Metabolite (Side Chain) | Chemical Name | Wild-Type (N2) Level | acox-1(ok2257) Mutant Level | Rationale for Change |

| ascr#5 | asc-ωC3 | Abundant | Completely Absent [1][5] | ACOX-1 is required for the final β-oxidation step from the C5 precursor. |

| oscr#5 | asc-ωC5 | Low / Trace | Strongly Accumulated [3] | This is the direct precursor to ascr#5, which accumulates when ACOX-1 is non-functional. |

| oscr#9 | asc-ωC9 | Trace | Strongly Accumulated [2][5] | Chain-shortening of ω-ascarosides stalls, leading to the buildup of longer-chain intermediates. |

| oscr#11, oscr#13 , etc. | asc-ωC11, asc-ωC13 | Very Low / Absent | Accumulated [6] | Similar to oscr#9, these represent upstream precursors in the stalled β-oxidation pathway. |

Experimental Protocols

Detailed methodologies are critical for the study of ascaroside biosynthesis. Below are protocols for the key experiments cited in this guide.

Protocol for Comparative Metabolomics of C. elegans

This protocol outlines the workflow for comparing ascaroside profiles between wild-type and mutant nematode strains.

1.1. C. elegans Cultivation and Sample Collection:

-

Grow large, mixed-stage populations of C. elegans (N2 wild-type and acox-1(ok2257) mutant strains) in liquid S-complete medium, feeding with E. coli OP50.

-

After several days of growth, collect the culture and separate the worms from the medium by centrifugation (e.g., 2,000 x g for 3 min).

-

To collect the exometabolome (secreted ascarosides), retain the supernatant. Filter it through a 0.22 µm filter to remove any remaining bacteria and debris.

-

To collect the internal metabolome, wash the worm pellet three times with M9 buffer to remove bacteria. After the final wash, resuspend the worm pellet in a known volume of water and snap-freeze in liquid nitrogen.

1.2. Ascaroside Extraction:

-

From Liquid Medium (Exometabolome): Acidify the filtered supernatant to pH 2-3 with HCl. Extract the medium three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under reduced pressure.

-

From Worm Pellet (Internal Metabolome): Thaw the frozen worm pellet and subject it to bead beating or sonication to homogenize the tissues. Add an equal volume of ethanol, vortex thoroughly, and centrifuge to pellet the debris. Collect the supernatant and evaporate to dryness.

1.3. LC-MS/MS Analysis:

-

Sample Preparation: Reconstitute the dried extracts in a small, precise volume of 50% methanol/water.

-

Chromatography:

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size)[7].

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might be: 0-2 min, 40% B; 2-12 min, 40-70% B; 12-18 min, 70-99% B; hold at 99% B for 2 min, then re-equilibrate at 40% B[7].

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode for ascr#5 and other acidic ascarosides[8].

-

Analysis Mode: Use a precursor ion scan or Multiple Reaction Monitoring (MRM) to detect molecules that fragment to produce the characteristic ascarylose-derived product ion at m/z 73.0 [2][8].

-

Data Analysis: Integrate the peak areas for the ion traces corresponding to the [M-H]⁻ of ascr#5 (m/z 247.1) and its precursors (e.g., oscr#5, m/z 275.1; oscr#9, m/z 331.2). Compare the relative peak areas between wild-type and acox-1 samples.

-

Protocol for In Vitro ACOX-1 Enzyme Activity Assay

This protocol describes a spectrophotometric assay to measure the activity of ACOX-1 by monitoring the production of hydrogen peroxide (H₂O₂).

2.1. Recombinant ACOX-1 Expression and Purification:

-

Clone the C. elegans acox-1 cDNA into an E. coli expression vector (e.g., pET vector with a His-tag).

-

Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) via IPTG induction.

-

Purify the recombinant ACOX-1 protein using nickel-affinity chromatography.

-

Confirm protein purity and concentration using SDS-PAGE and a Bradford assay.

2.2. Synthesis of Ascaroside-CoA Substrate:

-

The substrate for ACOX-1 is the CoA-thioester of its ascaroside substrate (e.g., asc-ωC5-CoA).

-

Synthesize asc-ωC5 chemically.

-

Couple the carboxylic acid of asc-ωC5 to Coenzyme A (CoA) using a suitable coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or by enzymatic synthesis using an acyl-CoA synthetase.

-

Purify the asc-ωC5-CoA substrate by HPLC.

2.3. Coupled Enzyme Activity Assay:

-

Prepare a reaction mixture in a 96-well plate containing:

-

Add a known amount of purified ACOX-1 enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate, asc-ωC5-CoA, to a final concentration of 10-100 µM.

-

Immediately measure the increase in absorbance at 500 nm over time using a plate reader. The H₂O₂ produced by ACOX-1 is used by HRP to couple 4-aminoantipyrine and phenol, forming a chromophore that absorbs at 500 nm.

-

Calculate the rate of reaction (nmol H₂O₂/min/mg protein) using the extinction coefficient of the product.

This guide provides a comprehensive foundation for understanding and investigating the biosynthesis of ascr#5. The critical role of ACOX-1 in this pathway makes it a potential target for manipulating nematode development and behavior for agricultural or therapeutic purposes.

References

- 1. Comparative Metabolomics Reveals Biogenesis of Ascarosides, a Modular Library of Small-Molecule Signals in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acyl-CoA oxidase complexes control the chemical message produced by Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative metabolomics reveals biogenesis of ascarosides, a modular library of small-molecule signals in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hepatic Acyl CoA Oxidase1 Inhibition Modifies Brain Lipids and Electrical Properties of Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acyl-CoA oxidase ACOX-1 interacts with a peroxin PEX-5 to play roles in larval development of Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ascr#5 in Inter-Nematode Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ascaroside ascr#5 (asc-ωC3) is a key small-molecule signal in the chemical language of the nematode Caenorhabditis elegans. This technical guide provides an in-depth analysis of the biosynthesis, perception, and multifaceted roles of ascr#5 in mediating inter-nematode communication. We will explore its function as a potent dauer-inducing pheromone, its involvement in repulsive and aggregation behaviors, and the specific neuronal circuits and signaling pathways that transduce its effects. This document synthesizes current knowledge, presenting quantitative data in structured tables, detailing experimental methodologies, and providing visual representations of key biological processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Nematodes utilize a sophisticated chemical communication system to navigate their environment, locate food, find mates, and respond to population density. Ascarosides, a family of glycolipids derived from the dideoxysugar ascarylose, are the primary class of signaling molecules in this chemical lexicon[1]. Among the numerous ascarosides identified, ascr#5 has emerged as a particularly potent and versatile signaling molecule in C. elegans. Its biological activities are highly context-dependent, varying with concentration and the presence of other ascarosides in a blend[2][3]. This guide will delve into the core aspects of ascr#5 signaling, providing a technical foundation for its study and potential applications.

Biosynthesis of ascr#5

The biosynthesis of ascarosides is intricately linked to the nematode's primary metabolic pathways, particularly fatty acid metabolism. The production of ascr#5 involves a series of enzymatic steps primarily occurring in the peroxisomes.

Key Biosynthetic Steps:

-

Fatty Acid Elongation and Modification: The biosynthesis begins with the production of a very-long-chain fatty acid.

-

Peroxisomal β-oxidation: A crucial step is the chain-shortening of the fatty acid precursor via peroxisomal β-oxidation. This process involves a cascade of enzymes, including acyl-CoA oxidases (ACOX), enoyl-CoA hydratase (MAOC-1), 3-hydroxyacyl-CoA dehydrogenase (DHS-28), and 3-ketoacyl-CoA thiolase (DAF-22)[3]. The specific length of the fatty acid side chain, which in the case of ascr#5 is a three-carbon chain, is determined by the combinatorial action of these enzymes.

-

Ascarylose Attachment: The shortened fatty acid is then glycosidically linked to an ascarylose sugar moiety.

The production of ascr#5 is not static; it is influenced by environmental conditions such as food availability and temperature, as well as the developmental stage and sex of the nematode[1].

Role of ascr#5 in Inter-Nematode Communication

ascr#5 plays a pivotal role in several key aspects of C. elegans social behavior, primarily through chemosensation. Its effects are mediated by specific G-protein coupled receptors (GPCRs) expressed in a small number of sensory neurons.

Dauer Larva Formation

Under conditions of high population density, limited food, and high temperature, C. elegans larvae can enter a developmentally arrested, stress-resistant stage called the dauer larva. Ascarosides, collectively known as the dauer pheromone, are the primary signal for inducing this developmental switch. ascr#5 is one of the most potent components of the dauer pheromone[4].

A key feature of ascr#5's activity is its synergistic interaction with other ascarosides, particularly ascr#2 and ascr#3. While ascr#5 alone can induce dauer formation, its potency is significantly enhanced when combined with these other ascarosides[1][5]. This synergy suggests that the nematode integrates information from multiple chemical cues to make the critical decision of whether to enter the dauer stage.

Table 1: Synergistic Effect of ascr#5 on Dauer Formation

| Ascaroside(s) | Concentration (µM) | % Dauer Formation (Approx.) |

| ascr#5 | 2 | ~40% |

| ascr#2 | 2 | ~20% |

| ascr#3 | 2 | ~15% |

| ascr#2 + ascr#3 | 2 (each) | ~50% |

| ascr#2 + ascr#5 | 2 (each) | >80% |

| ascr#3 + ascr#5 | 2 (each) | >80% |

| ascr#2 + ascr#3 + ascr#5 | 2 (each) | >90% |

Note: The values in this table are approximate and collated from multiple sources for illustrative purposes. Actual percentages can vary based on experimental conditions and C. elegans strain.

Repulsion and Aggregation

Beyond its role in development, ascr#5 also modulates adult social behavior. At concentrations that induce dauer formation, a blend of ascarosides including ascr#5 is repulsive to hermaphrodites, encouraging dispersal from crowded areas[6]. This behavior is thought to be a mechanism to avoid resource depletion.

However, the response to ascarosides is complex and can be influenced by the genetic background of the worm. For instance, in strains with a loss-of-function mutation in the neuropeptide receptor gene npr-1, the repulsive effect of ascarosides can be switched to attraction, leading to aggregation behavior[7]. ascr#5, in combination with ascr#2 and ascr#3, can influence the aggregation of adult C. elegans[2].

Table 2: Concentration-Dependent Behavioral Response to ascr#5 Blends

| Ascaroside Blend | Concentration Range | Behavioral Response (Wild-Type N2) | Chemotaxis Index (Approx.) |

| ascr#2 + ascr#3 + ascr#5 | Low (pM - nM) | Neutral to Weak Attraction | +0.1 to +0.3 |

| ascr#2 + ascr#3 + ascr#5 | High (µM) | Strong Repulsion | -0.6 to -0.8 |

Note: Chemotaxis Index (CI) is calculated as (Number of worms in odorant - Number of worms in control) / (Total number of worms). A positive CI indicates attraction, while a negative CI indicates repulsion. The values are approximate and can vary.

Mating Behavior

While ascr#2 and ascr#3 are the primary components of the male-attracting pheromone blend at low concentrations, ascr#5 is not directly implicated as a primary male attractant[6][8]. However, the overall blend of ascarosides, including the background presence of ascr#5, contributes to the chemical landscape that males use to locate potential mates. At the higher concentrations required for dauer induction, the pheromone blend containing ascr#5 becomes repulsive to hermaphrodites and loses its attractive properties for males[6].

Signaling Pathway of ascr#5

The perception of ascr#5 is mediated by a specific set of chemosensory neurons and receptors.

Key Components of the ascr#5 Signaling Pathway:

-

Sensory Neuron: The primary sensory neuron responsible for detecting ascr#5 is the ASI neuron, a type of amphid sensory neuron in the head of the nematode[9].

-

Receptors: ascr#5 is detected by a heterodimeric G-protein coupled receptor complex composed of SRG-36 and SRG-37 [9]. These receptors are expressed on the cilia of the ASI neuron.

-

Downstream Signaling: Upon binding of ascr#5 to the SRG-36/SRG-37 receptors, a downstream signaling cascade is initiated. This involves the Gqα protein EGL-30 [2][10]. Activation of this pathway ultimately leads to changes in gene expression and neuronal activity, resulting in the observed behavioral and developmental responses. For dauer formation, this pathway is thought to inhibit the expression of the TGF-β ligand DAF-7 in the ASI neurons[4].

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nematode Pheromones: Structures and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions [mdpi.com]

- 4. Handbook - Dauer - Diapause [wormatlas.org]

- 5. A potent dauer pheromone component in Caenorhabditis elegans that acts synergistically with other components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A blend of small molecules regulates both mating and development in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Caenorhabditis elegans Pheromones Regulate Multiple Complex Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Decoding chemical communication in nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Signaling Regulates Axon Regeneration via the GPCR-Gqα Pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and isolation of ascaroside ascr#5

An In-depth Technical Guide on the Discovery and Isolation of Ascaroside ascr#5

Introduction

Ascarosides are a class of signaling molecules, comprised of the dideoxysugar ascarylose linked to a fatty acid-like side chain, that regulate various aspects of nematode physiology and behavior. In the model organism Caenorhabditis elegans, these molecules are crucial for chemical communication, influencing developmental timing, mating, and social behaviors. Ascaroside #5 (ascr#5), also known as ascaroside C3 (asc-ωC3), is a potent component of the dauer pheromone mixture, which induces entry into a stress-resistant larval stage.[1][2] Beyond its role in dauer formation, ascr#5 is involved in axon regeneration, hermaphrodite repulsion, and synergistic interactions with other ascarosides to elicit specific behavioral responses.[1][3][4]

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of ascr#5, intended for researchers, scientists, and professionals in drug development. It details the experimental protocols, summarizes quantitative data, and visualizes the relevant biological pathways.

Discovery and Biological Activity

The identification of ascr#5 was a result of activity-guided fractionation of the complex mixture of metabolites secreted by C. elegans.[1] While early research identified ascarosides like ascr#1, their low specific activity could not account for the full dauer-inducing potential of the natural pheromone extract.[1] Subsequent studies led to the isolation of more potent ascarosides, including ascr#5, which was found to synergize with other ascarosides, such as ascr#2 and ascr#3, to regulate dauer formation and social behaviors.[1]

Beyond its function as a dauer pheromone, ascr#5 has been shown to promote axon regeneration in adult C. elegans by activating a specific G-protein coupled receptor (GPCR)–Gqα signaling pathway.[3] It is also one of the ascarosides responsible for the repulsion of hermaphrodites at high concentrations, a behavior mediated by the ASK sensory neurons.[1]

Quantitative Data

The following tables summarize the key quantitative information for ascr#5.

Table 1: Physicochemical Properties of ascr#5

| Property | Value | Reference |

| Systematic Name | Ascaroside C3 (asc-ωC3) | [5] |

| CAS Number | 1086696-26-5 | [6] |

| Molecular Formula | C₉H₁₆O₆ | [6] |

| Molecular Weight | 220.22 g/mol | [6] |

| [M-H]⁻ Ion (m/z) | 219.0874 | [7] |

| [M+Na]⁺ Ion (m/z) | 243.0845 | [7] |

Table 2: Biological Activity and Concentration

| Parameter | Value/Observation | Reference |

| Primary Function | Dauer pheromone, promotes axon regeneration | [2][3] |

| Synergistic Activity | Acts with ascr#2 and ascr#3 in dauer induction and social signaling | [1] |

| Concentration in Culture | Highly variable; generally in the nanomolar range for short-chain ascarosides | [8] |

| Repulsive Concentration | High concentrations are repulsive to wild-type hermaphrodites | [4] |

Experimental Protocols

The isolation and identification of ascr#5 from C. elegans culture requires a multi-step process involving worm cultivation, metabolite extraction, and chromatographic purification, followed by analytical characterization.

Large-Scale Culture of C. elegans

A high density of worms is required to obtain sufficient quantities of ascr#5 for analysis.

-

Synchronization and Inoculation : Synchronized L1 larvae of C. elegans (N2 Bristol strain) are used to inoculate S-complete liquid medium.

-

Cultivation : Worms are grown at 22.5°C with shaking (225 rpm) for approximately 9 days.[7]

-

Feeding : The culture is fed with a concentrated stock of E. coli (e.g., HB101) daily to support population growth.[7]

-

Harvesting : After 9 days, the culture medium is separated from the worms by centrifugation. The supernatant, containing the secreted ascarosides, is collected for extraction.[9]

Extraction of Crude Ascarosides

This protocol is adapted from standard methods for ascaroside extraction.[7]

-

Lyophilization : The collected culture medium is frozen and lyophilized to dryness over 2-3 days.

-

Ethanol Extraction : The resulting solid material is ground to a fine powder. The powder is then extracted twice with 190-proof ethanol with vigorous shaking. The first extraction is for 2 hours, and the second is performed overnight.[7]

-

Filtration and Concentration : The ethanol extracts are filtered to remove solid debris. The combined filtrate is then concentrated to dryness using a rotary evaporator or a SpeedVac to yield the crude pheromone extract.[7]

-

Storage : The crude extract is stored at -20°C until further purification.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a complex mixture and requires chromatographic separation to isolate ascr#5.

-

Column : A reversed-phase C18 column is typically used.

-

Mobile Phase : A gradient of acetonitrile in water (both containing 0.1% formic acid) is a common mobile phase system.

-

Detection : Elution is monitored by UV absorbance and/or mass spectrometry (LC-MS).

-

Fraction Collection : Fractions are collected, and those corresponding to the mass of ascr#5 ([M-H]⁻ or [M+Na]⁺) are pooled. Activity-guided fractionation, using the dauer formation assay, can also be employed to track the active compounds.[1]

Structural Characterization

The final identification and structural confirmation of ascr#5 relies on mass spectrometry and NMR spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Used to determine the mass-to-charge ratio (m/z) of the isolated compound, confirming its molecular weight. Tandem MS (MS/MS) can be used to obtain fragmentation patterns characteristic of the ascaroside class, such as the common product ion at m/z 73 in negative ion mode.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the purified sample to elucidate the complete chemical structure, including stereochemistry.[10][11] This is the definitive method for structural confirmation.

Mandatory Visualizations

Experimental Workflow

Biosynthesis Pathway of ascr#5

Ascaroside biosynthesis begins with very long-chain fatty acids (VLCFAs) which are modified and then shortened via peroxisomal β-oxidation.[12][13] ascr#5 is an ω-ascaroside, and its production is dependent on the acyl-CoA oxidases ACOX-1.1 and ACOX-1.2.[3][14]

Signaling Pathway for Axon Regeneration

Ascr#5 promotes axon regeneration in injured neurons through a specific GPCR-Gqα pathway.[3]

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Signaling Regulates Axon Regeneration via the GPCR–Gqα Pathway in Caenorhabditis elegans | Journal of Neuroscience [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. Ascr#5 | TargetMol [targetmol.com]

- 6. Ascr#5 - MedChem Express [bioscience.co.uk]

- 7. Analysis of Ascarosides from Caenorhabditis elegans Using Mass Spectrometry and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Ascaroside Expression in Caenorhabditis elegans Is Strongly Dependent on Diet and Developmental Stage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NMR Spectroscopy Tools - Glycopedia [glycopedia.eu]

- 12. Ascaroside Pheromones: Chemical Biology and Pleiotropic Neuronal Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthetic tailoring of existing ascaroside pheromones alters their biological function in C. elegans | eLife [elifesciences.org]

ascr#5 signaling in nematode development

An In-depth Technical Guide to ascr#5 Signaling in Nematode Development

Introduction to Ascaroside Signaling

Ascarosides are a class of small molecules, derived from the sugar ascarylose, that serve as a chemical language for the nematode Caenorhabditis elegans. These molecules regulate various aspects of nematode life, including larval development, mating behavior, and social interactions. Ascaroside #5 (ascr#5) is a key component of the dauer pheromone, a mixture of ascarosides that induces entry into the dauer larval stage, a non-aging, stress-resistant alternative developmental state. This guide provides a detailed overview of the signaling pathways, quantitative effects, and experimental methodologies related to ascr#5 in nematode development.

Core Signaling Pathways of ascr#5

The perception of ascr#5 is primarily mediated by specific G-protein coupled receptors (GPCRs) expressed in sensory neurons. The binding of ascr#5 to these receptors initiates a cascade of intracellular events that ultimately influence developmental decisions.

Receptor Binding and Downstream Signal Transduction

Ascr#5 is recognized by at least two GPCRs, DAF-37 and DAF-38, which are expressed in the ASI and ASJ sensory neurons, respectively. These receptors act redundantly to regulate downstream signaling pathways. Upon ligand binding, these GPCRs are thought to signal through heterotrimeric G-proteins to regulate the activity of guanylate cyclases. This leads to changes in the intracellular concentration of cyclic GMP (cGMP).

Integration with TGF-β and Insulin/IGF-1 Signaling

The cGMP signal initiated by ascr#5 perception is integrated with two major developmental signaling pathways: the TGF-β pathway and the insulin/IGF-1 signaling (IIS) pathway.

-

TGF-β Pathway: In the absence of dauer pheromone, the TGF-β-like ligand DAF-7 is expressed and signals through the receptors DAF-1 and DAF-4, leading to the phosphorylation and inactivation of the SMAD transcription factors DAF-8 and DAF-14. This allows the nuclear hormone receptor DAF-12 to promote reproductive development. When ascr#5 is present, it inhibits the expression of DAF-7, leading to the activation of DAF-8 and DAF-14, which in turn inhibit DAF-12, promoting entry into the dauer stage.

-

Insulin/IGF-1 Signaling (IIS) Pathway: The IIS pathway also plays a crucial role in dauer formation. Under favorable conditions, the insulin-like peptide DAF-28 is expressed, activating the insulin receptor DAF-2. This leads to the phosphorylation and cytoplasmic retention of the FOXO transcription factor DAF-16. Ascr#5 signaling inhibits the IIS pathway, allowing DAF-16 to enter the nucleus and promote the expression of genes required for dauer entry and longevity.

The integration of these pathways allows the nematode to make a robust decision about whether to enter the dauer stage based on environmental cues.

Ascr#5 Signaling Pathway leading to Dauer Formation.

Quantitative Data on ascr#5 Effects

The concentration of ascr#5 in the environment is a critical determinant of its biological effects. The following tables summarize the quantitative data from key studies on the dose-dependent effects of ascr#5 on dauer formation.

| Ascr#5 Concentration | % Dauer Formation (N2 wild-type) | Reference |

| 1 µM | ~10% | |

| 10 µM | ~50% | |

| 100 µM | ~90% |

| Ascr#5 Concentration | Mean Chemotaxis Index | Reference |

| 1 fM | 0.2 | |

| 100 fM | 0.6 | |

| 10 pM | 0.2 |

Experimental Protocols

Dauer Formation Assay

This assay is used to quantify the effect of ascr#5 on the decision to enter the dauer larval stage.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

ascr#5 stock solution (in ethanol)

-

M9 buffer

-

Synchronized L1-stage C. elegans

Procedure:

-

Prepare NGM plates seeded with a lawn of E. coli OP50.

-

Add the desired concentration of ascr#5 (or ethanol as a control) to the surface of the NGM plates. Allow the ethanol to evaporate completely.

-

Transfer a population of synchronized L1-stage nematodes to the center of the prepared plates.

-

Incubate the plates at 25°C for 48-72 hours.

-

Score the number of dauer and non-dauer larvae on each plate. Dauer larvae can be identified by their characteristic morphology (thin, dark, and radially constricted) and resistance to 1% SDS.

-

Calculate the percentage of dauer formation as (number of dauer larvae / total number of larvae) x 100.

Workflow for the Dauer Formation Assay.

Chemotaxis Assay

This assay measures the attractive or repulsive behavioral response of nematodes to ascr#5.

Materials:

-

Chemotaxis agar plates (1.6% agar, 5 mM KPO4 pH 6.0, 1 mM CaCl2, 1 mM MgSO4)

-

ascr#5 solution

-

Control solution (e.g., ethanol)

-

Sodium azide (as an anesthetic)

-

Well-fed, young adult C. elegans

Procedure:

-

Pour chemotaxis agar plates and allow them to solidify.

-

On opposite sides of the plate, spot a small volume of the ascr#5 solution and the control solution. Add a spot of sodium azide to each spot to anesthetize worms that reach the target.

-

Wash a population of young adult nematodes in M9 buffer and place them at the center of the plate, equidistant from the ascr#5 and control spots.

-

Allow the worms to move freely on the plate for a set period (e.g., 1 hour).

-

Count the number of worms at the ascr#5 spot (N_ascr5) and the control spot (N_control).

-

Calculate the chemotaxis index (CI) as (N_ascr5 - N_control) / (N_ascr5 + N_control). A positive CI indicates attraction, while a negative CI indicates repulsion.

Conclusion

Ascr#5 plays a pivotal role in the chemical communication system of C. elegans, particularly in the regulation of dauer formation. The signaling cascade initiated by ascr#5 is complex, involving specific GPCRs and the integration of major developmental pathways. The quantitative and dose-dependent nature of ascr#5's effects highlights the precision of this signaling system. The experimental protocols described herein provide a framework for the continued investigation of ascaroside signaling and its broader implications for neurobiology and developmental biology.

The Multifaceted Role of Ascaroside #5 in C. elegans Social Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nematode Caenorhabditis elegans has emerged as a powerful model organism for dissecting the molecular and neural underpinnings of social behavior. Communication within and between populations is largely mediated by a complex language of small molecules known as ascarosides. Among these, ascaroside #5 (ascr#5) plays a pivotal, albeit complex, role in orchestrating a range of social behaviors, from aggregation and repulsion to the regulation of developmental diapause. This technical guide provides an in-depth examination of the functions of ascr#5, detailing the signaling pathways it modulates, the experimental protocols used to elucidate its activity, and a summary of the quantitative data defining its behavioral impact. This document is intended to serve as a comprehensive resource for researchers in neuroscience, chemical biology, and drug development seeking to understand and manipulate the chemical signaling that governs social interactions.

Introduction: Ascarosides as a Chemical Language

C. elegans secretes a diverse library of ascarosides, which are derivatives of the dideoxysugar ascarylose. These molecules act as pheromones, conveying information about population density, food availability, and the presence of potential mates.[1][2] The social cues encoded by ascarosides are not monolithic; rather, the worm's response is dictated by the specific blend of ascarosides, their concentrations, and the genetic background of the receiving animal.[1] Ascr#5, a short-chain ascaroside, is a key component of this chemical lexicon, influencing major life history decisions and social dynamics.[3]

Quantitative Analysis of ascr#5-Mediated Behaviors

The behavioral effects of ascr#5 are highly concentration-dependent and are often modulated by the presence of other ascarosides. The following tables summarize the available quantitative data on the role of ascr#5 in key social behaviors.

Table 1: Dose-Dependent Effects of ascr#5 on Dauer Formation

| Concentration | % Dauer Formation (Wild-Type N2) | Synergistic Factors | Reference(s) |

| 220 nM | Significant induction | - | [2] |

| 2 µM | Induces L2d stage in crh-1 mutants | - | |

| 6000 nM | Potent induction | - | [2] |

| Not specified | More potent than ascr#1, ascr#2, ascr#3 | Synergizes with ascr#2 and ascr#3 | [1][2][3] |

Table 2: Influence of ascr#5 on Aggregation and Repulsion Behaviors

| Behavior | Worm Strain | ascr#5 Concentration/Context | Quantitative Effect | Reference(s) |

| Repulsion | N2 (solitary) | Mixture with ascr#2 and ascr#3 | Strong repulsion | [1][4] |

| Attraction | npr-1 loss-of-function (social) | Mixture with ascr#2 and ascr#3 | Attraction | [5] |

| Exploration | N2 | Not specified | Weakly suppresses exploration | [6] |

Signaling Pathways and Molecular Mechanisms

The perception of ascr#5 is mediated by specific G-protein coupled receptors (GPCRs) expressed in a subset of chemosensory neurons. This sensory input is then integrated into downstream signaling cascades that ultimately modulate behavior.

ascr#5 Perception and Neuronal Circuitry

Ascr#5 is primarily detected by the heterodimeric GPCRs SRG-36 and SRG-37, which are expressed in the ASI chemosensory neurons.[1][3] The ASK neurons also play a role in ascaroside perception, contributing to the context-dependent behavioral outputs.[1][7] Downstream of the GPCRs, signaling involves conserved pathways such as the TGF-β and insulin/IGF-1 signaling pathways, particularly in the context of dauer formation.[1][3]

Biosynthesis of ascr#5

The biosynthesis of ascarosides is a modular process that integrates inputs from fatty acid metabolism and carbohydrate chemistry. The production of ascr#5 involves the peroxisomal β-oxidation of a very-long-chain fatty acid, which is then linked to an ascarylose sugar moiety. The gene daf-22, which encodes a thiolase, is essential for the final steps of this process.

Experimental Protocols

The following protocols provide a framework for studying the effects of ascr#5 on C. elegans social behavior.

Dauer Formation Assay

This assay quantifies the dauer-inducing activity of ascr#5.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 culture

-

Synchronized L1-stage C. elegans

-

Synthetic ascr#5 stock solution (in ethanol)

-

Ethanol (vehicle control)

-

M9 buffer

Procedure:

-

Prepare NGM plates seeded with a small lawn of E. coli OP50.

-

Add the desired concentration of ascr#5 (or ethanol for control plates) to the surface of the agar and allow it to dry.

-

Transfer a known number of synchronized L1 worms (e.g., 100-200) to the center of each plate.

-

Incubate the plates at 25°C for 48-72 hours.

-

Score the number of dauer and non-dauer larvae on each plate. Dauer larvae are thin, dark, and resistant to 1% SDS.

-

Calculate the percentage of dauer formation for each concentration of ascr#5.

Aggregation/Repulsion Assay

This assay measures the attractive or repulsive effects of ascr#5.

Materials:

-

Chemotaxis agar plates (low-peptone NGM)

-

Synchronized young adult hermaphrodites

-

Synthetic ascr#5 stock solution

-

Control solution (e.g., ethanol)

-

Sodium azide (anesthetic)

Procedure:

-

Prepare chemotaxis plates.

-

On opposite sides of the plate, spot a small volume of the ascr#5 solution and the control solution. A small amount of sodium azide can be added to each spot to immobilize worms that reach the target.

-

Wash worms in M9 buffer to remove bacteria.

-

Place a population of worms (e.g., 50-100) at the center of the plate, equidistant from the two spots.

-

Allow the worms to move freely for a set period (e.g., 1 hour).

-

Count the number of worms at the ascr#5 spot (N_ascr5) and the control spot (N_control).

-

Calculate a chemotaxis index (CI) = (N_ascr5 - N_control) / (N_ascr5 + N_control). A positive CI indicates attraction, while a negative CI indicates repulsion.

Conclusion and Future Directions

Ascr#5 is a critical signaling molecule in C. elegans, acting as a potent inducer of the dauer diapause and a modulator of social behaviors such as aggregation and repulsion. Its activity is mediated by specific GPCRs in chemosensory neurons and is highly dependent on concentration and the presence of other ascarosides. The intricate interplay between ascr#5 and other pheromones highlights the complexity of chemical communication in this model organism.

For drug development professionals, the ascaroside signaling pathway presents a potential target for novel anthelmintics. Disrupting the perception or synthesis of these essential chemical cues could have profound effects on the viability and reproductive success of parasitic nematodes. Further research is needed to fully elucidate the downstream signaling pathways and to identify small molecule inhibitors of the ascr#5 receptors. A deeper understanding of the structure-activity relationships of ascarosides will also be crucial for the rational design of such compounds. The experimental protocols and quantitative data presented in this guide provide a foundation for these future investigations.

References

- 1. Ascaroside signaling in C. elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ascaroside signaling in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Handbook - Dauer - Diapause [wormatlas.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. Balancing selection shapes density-dependent foraging behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule signals mediate social behaviors in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The ascr#5 Receptor SRG-37 in Caenorhabditis elegans

Abstract

The nematode Caenorhabditis elegans utilizes a complex language of small-molecule pheromones, known as ascarosides, to regulate critical life decisions, including developmental timing, mating, and social behaviors. A key component of this chemosensory system is the G-protein coupled receptor (GPCR) SRG-37, which, along with its partially redundant paralog SRG-36, functions as a specific receptor for the dauer-inducing pheromone ascaroside #5 (ascr#5).[1][2] This technical guide provides a comprehensive overview of SRG-37, detailing its role in distinct signaling pathways, summarizing key quantitative data from functional assays, and providing detailed experimental protocols for its study.

Core Function and Expression of SRG-37

SRG-37 is a serpentine receptor belonging to the class G family of chemoreceptors in C. elegans.[3] Its primary role is the perception of ascr#5, a specific ascaroside that influences developmental and neurological processes.

-

Ligand Specificity: SRG-37 is specifically required for the perception of ascr#5. Strains with deletions in the genomic region containing srg-36 and srg-37 exhibit resistance to ascr#5-induced dauer formation but maintain normal sensitivity to other ascarosides.[2]

-

Expression and Localization: SRG-37 is strongly expressed in the ASI pair of amphid sensory neurons.[2][4] Within these neurons, the receptor localizes to the sensory cilia, the primary site of environmental chemical detection.[2]

-

Functional Redundancy: SRG-37 shares a high degree of functional overlap with SRG-36. Both genes are located in a tandem repeat on the X chromosome and are often disrupted together in ascr#5-resistant wild isolates.[2][5] Experiments have shown that complementing these resistant strains with cDNA from either srg-36 or srg-37 can restore sensitivity to ascr#5, indicating at least partial redundancy.[2]

Signaling Pathways and Biological Roles

SRG-37 is a critical upstream component in at least two distinct signaling cascades: the regulation of the dauer developmental diapause and the promotion of axon regeneration.

Dauer Formation

Under conditions of high population density and limited food, C. elegans larvae can enter a stress-resistant, alternative developmental stage called the dauer larva.[6] Ascarosides, including ascr#5, are the key signals for population density. The binding of ascr#5 to SRG-37 in the ASI neurons is a crucial input for this decision. This signal is integrated with other environmental cues and transduced through conserved signaling pathways, including TGF-β and insulin/IGF-1 signaling (IIS), which ultimately converge on the nuclear hormone receptor DAF-12 to regulate the transcriptional program for dauer entry.[7][8]

Axon Regeneration

Recent studies have uncovered a surprising role for ascaroside signaling in the nervous system's response to injury. Specifically, ascr#5 signaling via SRG-36/SRG-37 promotes adult-specific axon regeneration.[1] In this pathway, SRG-37 acts as the upstream GPCR that, upon activation by ascr#5, stimulates the Gqα protein EGL-30.[1] This activation initiates a downstream JNK MAP kinase cascade, a pathway known to be a positive regulator of axon regeneration in C. elegans.[1]

Quantitative Data Presentation

Quantitative analysis of SRG-37 function has primarily been conducted through behavioral and developmental assays.